2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate
Overview
Description
The compound "2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate" is a chemical entity that can be synthesized and utilized in various applications, including the formation of polymers and copolymers. It is related to benzophenone derivatives and acrylate compounds, which are known for their utility in creating materials with specific properties such as adhesives and coatings.
Synthesis Analysis
The synthesis of related benzophenone and acrylate derivatives has been explored in several studies. For instance, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates, which share a similar structural motif with the compound of interest, were synthesized from ethyl 2-acyl-4-nitrophenoxyacetates using potassium hydroxide in dry dioxane . Another study reported the synthesis of 4-benzyloxycarbonylphenyl acrylate (BCPA) by reacting benzyl-4-hydroxy benzoate with acryloyl chloride in the presence of triethylamine . These methods provide insights into potential synthetic routes for the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate was elucidated, revealing dihedral angles between the benzene rings and the planarity of the acrylate linkage . Such structural analyses are crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
The reactivity of benzophenone and acrylate derivatives has been studied extensively. Copolymers of 2-ethylhexyl acrylate with 4-acryloyloxy benzophenone have been synthesized and used as UV-crosslinkable pressure-sensitive adhesives . Similarly, homopolymers and copolymers of BCPA with glycidyl methacrylate have been synthesized and characterized, with their reactivity ratios determined . These studies demonstrate the potential chemical reactions and applications of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone and acrylate derivatives are influenced by their molecular structure. The solubility, molecular weight, and glass-transition temperatures of polymers derived from these compounds have been determined . Additionally, the thermal and electrical properties of poly(2-hydroxy-4-acryloyloxybenzophenone) and its metal complexes have been discussed . These properties are essential for the practical application of the compound in various industries.
Scientific Research Applications
Polymer Synthesis and Characterization
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate has been explored in the synthesis of various polymers. For instance, it has been utilized in the formation of polymeric-metal complexes with copper (II) and nickel (II) ions, which exhibit higher thermal stability and glass transition temperatures compared to the polymer alone (Nanjundan, Selvamalar, & Jayakumar, 2004). Similar studies have also been conducted with other monomers like 2-hydroxy-4-acryloyloxybenzophenone to form polychelates, demonstrating their potential in advanced material science applications (Kannan & Kaliyappan, 1996).
Photoreactive Polymers
Research has also delved into the synthesis of photoreactive polymers using derivatives of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. These polymers have shown potential in applications like photoresists due to their photoreactivity when exposed to light, which is significant for industries such as semiconductor manufacturing (Tamilvanan, Pandurangan, Subramanian, & Reddy, 2008).
Optical Materials
The compound has been incorporated into copolymers containing azobenzene units for optical applications. The resulting materials exhibit nonlinear optical properties, making them suitable for use in optical devices (Illescas et al., 2012). This application demonstrates the versatility of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate in creating materials with unique optical properties.
Tannin-Like Polymers
There has been research into the synthesis of tannin-like polymers using derivatives of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. These polymers have potential biological effects and are synthesized via free-radical polymerization (Yuan et al., 1992). The development of such polymers could lead to new materials with applications in biotechnology or medicine.
UV-Absorbing Materials
One innovative application is the creation of UV-absorbing materials. A fluorine–silicone acrylic resin modified with 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate demonstrated high UV-absorbing performance, suggesting its utility in coatings and other materials exposed to UV radiation (Lei et al., 2018).
Electrical Insulation Improvements
The compound has been used to modify crosslinked polyethylene, enhancing its direct current electrical properties. This modification resulted in suppression of space charge accumulation and improvement in breakdown strength, indicating its potential in electrical insulation applications (Zhang et al., 2019).
Safety And Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate can be used as a monomer to synthesize fluorine-silicone acrylic resin to improve the UV resistance of the resin and make it more durable and long-lasting . It can also be copolymerized with other acrylates and methacrylates to form polymers with UV blocking characteristics .
properties
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXJQKTXREVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29963-76-6 | |
Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29963-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066058 | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
CAS RN |
16432-81-8 | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16432-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyasorb UV 2098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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